molecular formula C8H5NO2 B8089481 4H-Benzo[d][1,3]oxazin-4-one

4H-Benzo[d][1,3]oxazin-4-one

Cat. No.: B8089481
M. Wt: 147.13 g/mol
InChI Key: SFDGJDBLYNJMFI-UHFFFAOYSA-N
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Description

4H-Benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological properties and have been widely explored for their applications in pharmaceuticals and agricultural chemicals. The core structure of this compound is characterized by a fused benzene and oxazine ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Benzo[d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with acyl chlorides. The process typically includes the formation of an N-acylated intermediate, followed by cyclization to form the benzoxazinone ring. Cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine are often used .

Industrial Production Methods: In industrial settings, the synthesis of this compound derivatives can be achieved using one-pot methods under mild conditions. For example, the iminium cation from a mixture of cyanuric chloride and dimethylformamide can be used as a cyclizing agent to produce high yields of 2-substituted derivatives .

Chemical Reactions Analysis

Types of Reactions: 4H-Benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which have significant biological activities .

Mechanism of Action

The mechanism of action of 4H-Benzo[d][1,3]oxazin-4-one involves its ability to inhibit serine proteases. The compound forms slowly deacylating anthranoyl enzymes through the nucleophilic attack of the active site serine on the oxazine ring, leading to ring cleavage . This interaction disrupts the normal function of the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Uniqueness: 4H-Benzo[d][1,3]oxazin-4-one is unique due to its specific inhibitory action on serine proteases and its diverse applications in both pharmaceuticals and agriculture. Its ability to form stable enzyme-inhibitor complexes sets it apart from other benzoxazinone derivatives .

Properties

IUPAC Name

3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-6-3-1-2-4-7(6)9-5-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGJDBLYNJMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

involves reacting anthranilic acid derivative of Formula (1) with appropriately substituted anhydrides (2), in this case trifluoroacetate anhydride, in the presence of tertiary bases like triethylamine at elevated temperatures preferably at the reflux for 1-6 hours, preferably 2 hours. The volatile components are removed under reduced pressure and the residue treated with an ethereal solvent like diethyl ether and water. The ethereal layer was separated, dried over MgSO4 and concentrated to give the appropriate benzo[d][1,3]oxazin-4-one derivative as the product.
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( 1 )
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substituted anhydrides
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trifluoroacetate anhydride
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Synthesis routes and methods II

Procedure details

A mixture of 2-aminobenzoic acid (1 g, 7.29 mmol) and triethylorthoformate (3 mL) was refluxed overnight. The reaction mixture was cooled to room temperature and triturated with 10 mL of hexane. The resulting solid was filtered and further washed with hexane to yield 1.1 g of the expected benzo[d][1,3]oxazin-4-one.
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1 g
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3 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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